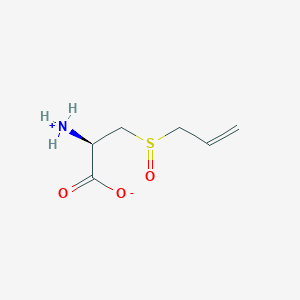![molecular formula C23H36N4O8 B117038 N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide CAS No. 157878-04-1](/img/structure/B117038.png)
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide is a nucleoside antibiotic that belongs to a family of complex pyrimidine nucleosides. It exhibits strong antibiotic activities and is known for its unique structure and biological properties. This compound, along with its congeners, has been isolated from the fermentation broth of certain Streptomyces species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The first synthesis of cytosaminomycin C was accomplished by employing intramolecular glycosylation for the β-selective formation of the 2′-deoxyhexopyranosyl nucleoside part . This method involves the use of specific glycosyl donors and acceptors under controlled conditions to achieve the desired β-selectivity.
Industrial Production Methods: Industrial production of cytosaminomycin C involves the fermentation of Streptomyces species, followed by solvent extraction, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The β-selective formation of the 2′-deoxyhexopyranosyl nucleoside part is a key reaction in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of cytosaminomycin C include glycosyl donors and acceptors, as well as specific catalysts to achieve the desired selectivity. Reaction conditions are carefully controlled to ensure the formation of the desired product .
Major Products Formed: The major product formed from the synthesis of cytosaminomycin C is the β-selective 2′-deoxyhexopyranosyl nucleoside, which is a key component of the compound .
Aplicaciones Científicas De Investigación
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It exhibits strong antibiotic activities and has been studied for its potential use as an anticoccidial agent . Additionally, cytosaminomycin C and its congeners have been investigated for their potential to inhibit the growth of various microorganisms .
Mecanismo De Acción
The mechanism of action of cytosaminomycin C involves its interaction with specific molecular targets and pathways. As a nucleoside antibiotic, it likely interferes with nucleic acid synthesis in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
. These compounds share similar structures and biological activities but may differ in their specific chemical properties and mechanisms of action. N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide is unique in its β-selective formation of the 2′-deoxyhexopyranosyl nucleoside part, which distinguishes it from other similar compounds .
List of Similar Compounds:- Cytosaminomycin A
- Cytosaminomycin B
- Cytosaminomycin D
- Oxyplicacetin
Propiedades
Número CAS |
157878-04-1 |
|---|---|
Fórmula molecular |
C23H36N4O8 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C23H36N4O8/c1-11(2)9-16(29)24-15-7-8-27(23(32)25-15)17-10-14(28)21(13(4)33-17)35-22-20(31)19(30)18(26(5)6)12(3)34-22/h7-9,12-14,17-22,28,30-31H,10H2,1-6H3,(H,24,25,29,32)/t12-,13-,14-,17-,18-,19+,20-,21-,22-/m1/s1 |
Clave InChI |
QIFBWQHIMSOVGC-NJGLGVPISA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
Sinónimos |
cytosaminomycin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


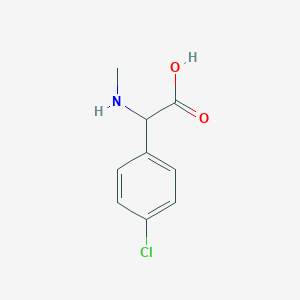
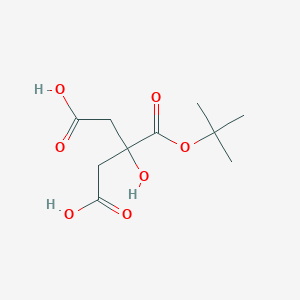
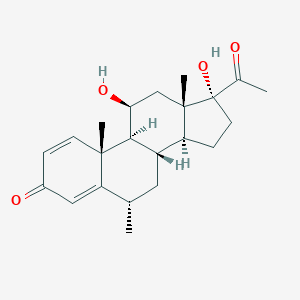

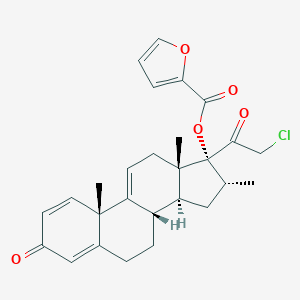



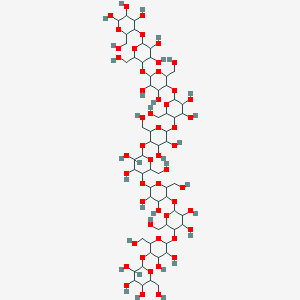
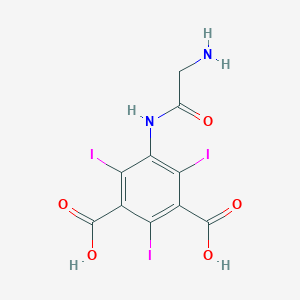
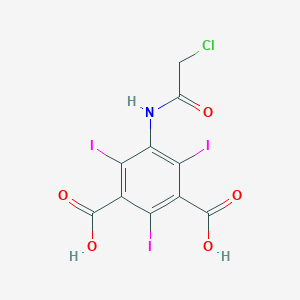
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
